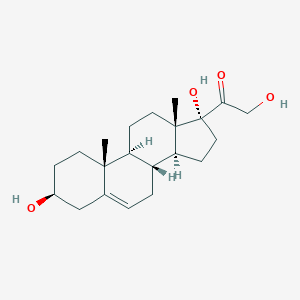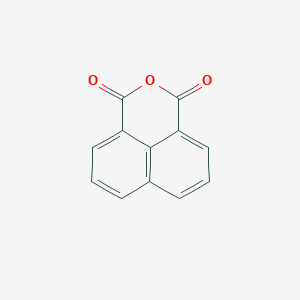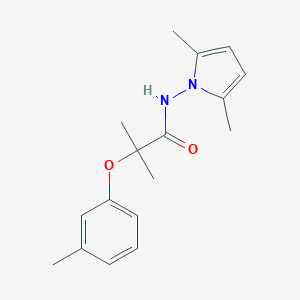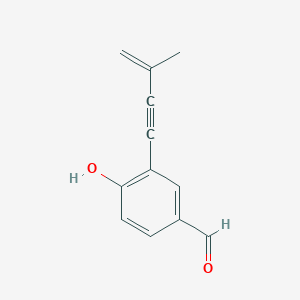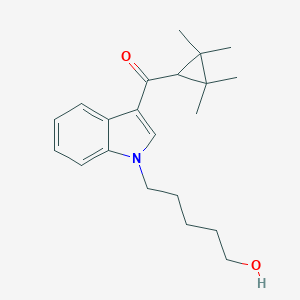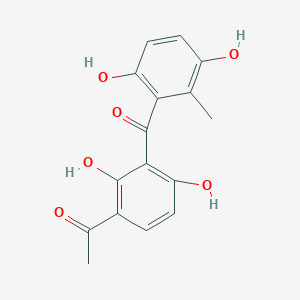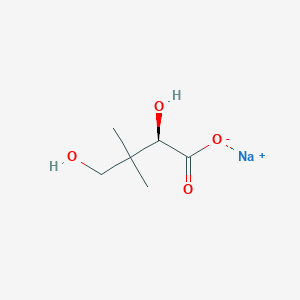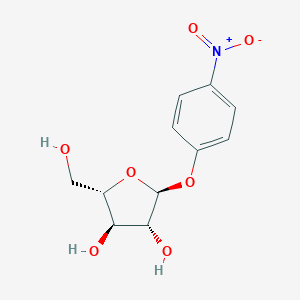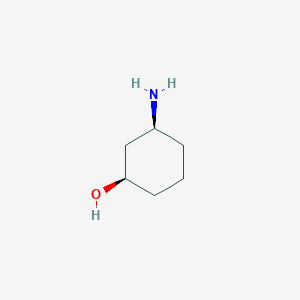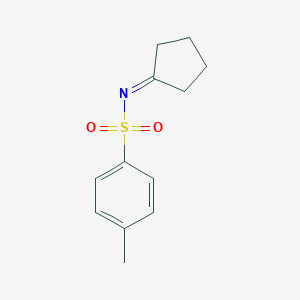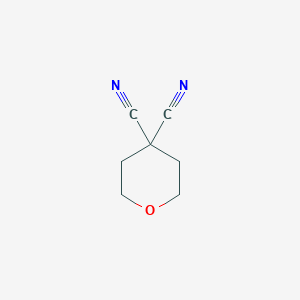![molecular formula C10H8N4 B045328 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline CAS No. 111339-68-5](/img/structure/B45328.png)
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazole ring and a quinoxaline ring.
Aplicaciones Científicas De Investigación
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapeutic agent. Another direction is to study its potential as an antiviral agent against other viruses, such as the Zika virus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves the condensation of 2,3-diaminotoluene and 2-cyanobenzoic acid in the presence of a catalyst. This reaction results in the formation of the triazole ring and the quinoxaline ring. The final product is obtained by purification and recrystallization.
Propiedades
Número CAS |
111339-68-5 |
|---|---|
Nombre del producto |
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline |
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
4-methyltriazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
Clave InChI |
KASJSXNKMGWWQG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
SMILES canónico |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



